molecular formula C10H8N6 B2395574 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-66-6

7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2395574
CAS No.: 303145-66-6
M. Wt: 212.216
InChI Key: NCALXFZBRNJNHA-UHFFFAOYSA-N
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Description

7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of a triazolopyrimidine core fused with a pyridine ring, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One efficient approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. This regioselective one-step synthesis yields the desired triazolopyrimidine derivatives . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated synthesis is particularly advantageous due to its rapid reaction times and high yields. Additionally, mechanochemical methods, such as the reaction between azinium-N-imines and nitriles in the presence of copper acetate, have been developed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including nucleophilic addition, transamidation, and condensation reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, and copper acetate. Microwave irradiation is often employed to enhance reaction rates and yields .

Major Products Formed

The major products formed from the reactions of this compound include various triazolopyrimidine derivatives, which exhibit significant biological activities and potential therapeutic applications .

Comparison with Similar Compounds

7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its diverse biological activities and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c11-9-14-10-13-6-3-8(16(10)15-9)7-1-4-12-5-2-7/h1-6H,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCALXFZBRNJNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NC3=NC(=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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